![molecular formula C22H33N3O6 B3032527 benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate CAS No. 2126144-18-9](/img/structure/B3032527.png)
benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate
Overview
Description
The compound benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate is a complex molecule that is likely to be an intermediate or a building block in the synthesis of biologically active compounds. The presence of tert-butoxycarbonyl (Boc) amino groups suggests its use in peptide synthesis or in the creation of peptidomimetics, which are molecules that mimic the structure of peptides .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that introduce various functional groups. For instance, the enantioselective synthesis of a similar compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, which is a method that can efficiently introduce chirality and complexity into the molecule . Another example is the preparation of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, which was synthesized starting from L-serine and demonstrated reactivity in Michael additions and Diels–Alder reactions, indicating the versatility of these building blocks in constructing amino acid derivatives .
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of benzyl O-(2-O-methyl-β-d-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-β-d-glucopyranoside was confirmed by 13C NMR spectroscopy . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed the conformation of the acetamidoacetamide moiety and the presence of hydrogen bonding, which is crucial for understanding the stability and reactivity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of such compounds is diverse, as they can participate in various reactions. For instance, the compound mentioned in paper is reactive in Michael additions and Diels–Alder reactions, which are useful for creating cyclopropyl-containing amino acids. The reactivity of the lactam group in pyrimido[1,2-a]benzimidazoles, as described in paper , shows how the presence of certain functional groups can lead to different reaction pathways, such as cleavage under mild conditions or hydrogenolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their functional groups. The presence of Boc groups suggests that they are protected amines, which are stable under certain conditions but can be deprotected when needed, such as in the final steps of peptide synthesis. The crystal structure analysis of related compounds provides insight into their conformation and the types of hydrogen bonds they can form, which are important for their solubility, stability, and reactivity .
Safety And Hazards
properties
IUPAC Name |
benzyl 2-[[(2R)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O6/c1-15(2)11-17(25-18(26)12-24-21(29)31-22(3,4)5)20(28)23-13-19(27)30-14-16-9-7-6-8-10-16/h6-10,15,17H,11-14H2,1-5H3,(H,23,28)(H,24,29)(H,25,26)/t17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEZJOIEKAFKQW-QGZVFWFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-[(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetate | |
CAS RN |
2126144-18-9 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2126144-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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